

A Spectroscopic Comparison of Triamylamine and Its Isomers

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Compound of Interest

Compound Name: *Triamylamine*

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This guide provides a detailed spectroscopic comparison of **triamylamine** (also known as N,N-dipentyl-1-pentanamine) and its structural isomers. The differentiation of these closely related compounds is crucial for quality control, reaction monitoring, and characterization in various scientific and industrial applications. This document outlines the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, supported by experimental data where available and predicted values based on established spectroscopic principles.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for **triamylamine** and one of its isomers, diisopentylamine. The data for **triamylamine** is based on experimental findings, while the data for diisopentylamine is a combination of available experimental data and predicted values to facilitate a comparative analysis.

Spectroscopic Technique	Triamylamine (N,N-dipentyl-1-pentanamine)	Diisopentylamine (N,N-bis(3-methylbutyl)amine)
^1H NMR	δ (ppm): ~2.3-2.5 (t, 6H, -N-CH ₂ -) ~1.2-1.4 (m, 18H, -CH ₂ -) ~0.9 (t, 9H, -CH ₃)	Predicted δ (ppm): ~2.4 (t, 4H, -N-CH ₂ -) ~1.6 (m, 2H, -CH(CH ₃) ₂) ~1.3-1.4 (q, 4H, -CH ₂ -CH(CH ₃) ₂) ~0.9 (d, 12H, -CH(CH ₃) ₂)
^{13}C NMR	δ (ppm): ~54 (-N-CH ₂) ~32, ~29, ~22 (-CH ₂) ~14 (-CH ₃)	Predicted δ (ppm): ~52 (-N-CH ₂) ~39 (-CH ₂ -) ~26 (-CH(CH ₃) ₂) ~22 (-CH(CH ₃) ₂)
IR Spectroscopy	Key Absorptions (cm ⁻¹): 2955, 2930, 2870 (C-H stretch) 1465 (C-H bend) 1250-1020 (C-N stretch)	Key Absorptions (cm ⁻¹): ~3300-3000 (N-H stretch, weak for secondary amine) 2955, 2870 (C-H stretch) 1465 (C-H bend) 1250-1020 (C-N stretch)
Mass Spectrometry	Molecular Ion (m/z): 227 Key Fragments (m/z): 170 ([M-C ₄ H ₉] ⁺), 114 ([M-C ₈ H ₁₇] ⁺)	Molecular Ion (m/z): 227 Key Fragments (m/z): 170 ([M-C ₄ H ₉] ⁺), 156 ([M-C ₅ H ₁₁] ⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of tertiary and secondary aliphatic amines like **triamylamine** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the amine sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Use a standard pulse program with a 30° or 45° pulse angle.

- Set the number of scans to 8 or 16 for sufficient signal-to-noise ratio.
- Use a relaxation delay of 1-2 seconds between scans.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Increase the number of scans (typically 128 to 1024) to compensate for the low natural abundance of ¹³C.
 - A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectrum should be phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- Sample Preparation: As **triamylamine** and its isomers are liquids, the neat liquid can be analyzed. Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the prepared salt plates in the sample holder.
 - Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands for C-H and C-N stretching and bending vibrations. Tertiary amines will lack the N-H stretching bands seen in primary and secondary amines.^{[1][2]}

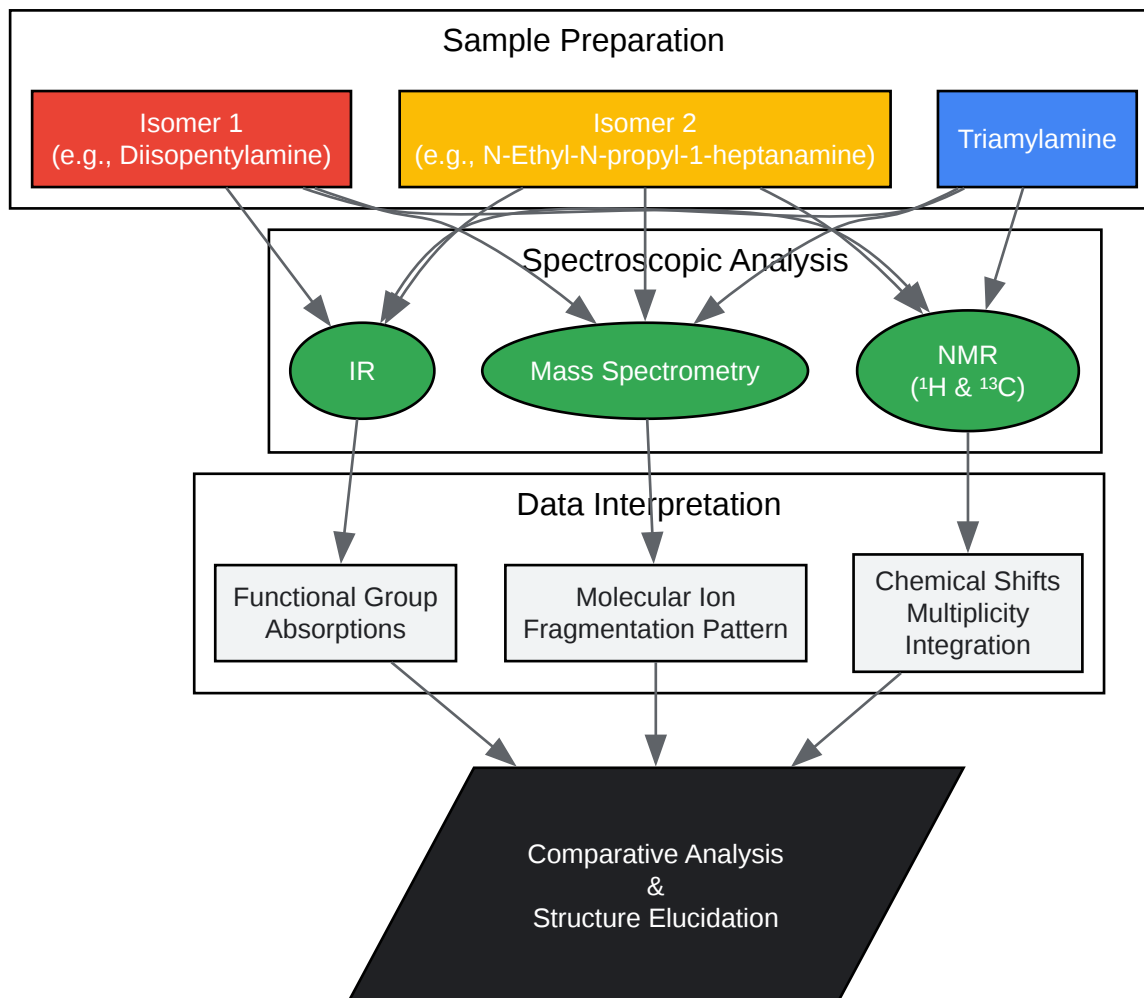
Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer such as a quadrupole or time-of-flight (TOF) detector.
- **Data Analysis:** Identify the molecular ion peak (M^+) and analyze the fragmentation pattern. The fragmentation of aliphatic amines is often characterized by α -cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom.^{[3][4]}

Workflow Visualization

The following diagram illustrates the logical workflow for a spectroscopic comparison of **triamylamine** and its isomers.

Workflow for Spectroscopic Comparison of Amine Isomers



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Caption: Workflow for the spectroscopic comparison of amine isomers.

In conclusion, the spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for the differentiation of **triamylamine** and its isomers. While obtaining experimental data for all possible isomers can be challenging, a combination of available data and predicted spectral features allows for a robust comparative analysis, ensuring accurate identification and characterization in a research and development setting.

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